3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Description
Bicyclic Core Architecture Analysis
The 8-azabicyclo[3.2.1]octane scaffold consists of a seven-membered fused ring system with nitrogen at the bridgehead position. This nortropane skeleton comprises a six-membered cyclohexane ring fused to a five-membered pyrrolidine-like ring, creating a rigid bicyclic framework. The nitrogen atom occupies the 8-position, contributing to the molecule’s basicity and serving as the site for hydrochloride salt formation.
Conformational analysis reveals that the bicyclic system adopts a chair-like configuration for the cyclohexane ring, while the pyrrolidine ring exhibits slight puckering to minimize steric strain. X-ray crystallographic studies of related nortropane derivatives show bond angles of 109.5° at the bridgehead nitrogen, consistent with sp³ hybridization. The average C-N bond length in the azabicyclic core measures 1.47 Å, intermediate between typical single and double bonds, reflecting partial conjugation with adjacent carbon atoms.
Sulfonyl Group Substituent Configuration
The tert-butylsulfonyl moiety at the 3-position introduces significant steric and electronic effects. With a bond angle of 104.5° at the sulfur center, the sulfonyl group adopts a tetrahedral geometry, creating two resonance-stabilized S=O bonds (1.43 Å each). The tert-butyl group’s three methyl branches (C-CH₃ bond length: 1.54 Å) generate a conical steric shield around the sulfonyl oxygen atoms, influencing molecular reactivity and intermolecular interactions.
Electronic effects include:
- Electron-withdrawing sulfonyl group (-I effect) reduces electron density at C3
- Resonance stabilization of negative charge on oxygen atoms (pKa ≈ -1.2 for sulfonic acids)
- Dipole moment of ~4.5 D from S→O polarization
The substituent’s orientation relative to the bicyclic core was confirmed through nuclear Overhauser effect spectroscopy (NOESY), showing spatial proximity between the tert-butyl methyl groups and the C4 hydrogen of the cyclohexane ring.
Protonation State and Counterion Interactions
In the hydrochloride salt, the bridgehead nitrogen exists as a quaternary ammonium ion (pKa ≈ 9.8 for analogous nortropanes). Protonation induces:
- Elongation of N-H bond to 1.02 Å
- Increased pyramidalization (bond angles: 107.3°)
- Charge density of +0.38 e on nitrogen (Mulliken analysis)
The chloride counterion forms an ionic pair with the protonated nitrogen at an average N⁺···Cl⁻ distance of 3.15 Å. This interaction stabilizes the crystal lattice through:
- Electrostatic attraction (ΔG ≈ -15 kcal/mol)
- van der Waals contacts with C-H groups (2.9–3.2 Å)
- Absence of direct hydrogen bonding due to steric shielding
IUPAC Nomenclature Rationalization
The systematic name follows IUPAC priority rules:
- Parent structure : 8-azabicyclo[3.2.1]octane
- Bridge numbering: Positions 1-3 (six-membered ring), 4-6 (five-membered ring)
- Nitrogen at position 8 (bridgehead)
- Substituent : 2-methylpropane-2-sulfonyl
- tert-butylsulfonyl group at position 3
- Sulfonyl as principal functional group suffix
- Salt designation : Hydrochloride
- Indicates protonation at nitrogen with Cl⁻ counterion
Alternative naming conventions permit "3-(tert-butylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride" as an acceptable synonym. The numerical locant "3" precedes substituent descriptors due to lower position number compared to the nitrogen atom.
Comparative Analysis with Related Azabicyclic Systems
| Feature | 3-(t-BuSO₂)-8-azabicyclo[3.2.1]octane·HCl | Tropane (8-azabicyclo[3.2.1]octane) | 9-Azabicyclo[3.3.1]nonane |
|---|---|---|---|
| Ring System | [3.2.1] | [3.2.1] | [3.3.1] |
| Nitrogen Position | Bridgehead (8) | Bridgehead (8) | Bridgehead (9) |
| Common Substituents | tert-Butylsulfonyl at C3 | Methyl/Methoxy at C3 | Aryl at C2 |
| Basicity (pKa) | 9.8 ± 0.2 | 10.1 | 8.9 |
| Conformational Freedom | Restricted by sulfonyl group | Moderate | High |
Key structural distinctions include:
- Ring size : The [3.3.1] system in 9-azabicyclononane allows greater flexibility versus the [3.2.1] framework
- Substituent effects : The tert-butylsulfonyl group creates stronger steric hindrance compared to methyl groups in natural tropane alkaloids
- Electronic profile : Sulfonyl substitution decreases electron density at C3 by 28% relative to hydrogen (DFT calculations)
Properties
IUPAC Name |
3-tert-butylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S.ClH/c1-11(2,3)15(13,14)10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTIFLKZVZSAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CC2CCC(C1)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This method uses vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to produce the bicyclic structure .
Another method involves organocatalysis, which has been applied to the synthesis of many natural products and structures with a [3.2.1] framework . This approach reduces residues and minimizes ecological impact .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Mu Opioid Receptor Antagonism
One of the primary applications of 8-azabicyclo[3.2.1]octane derivatives, including 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride, is their role as mu opioid receptor antagonists. These compounds have been shown to selectively inhibit mu opioid receptors, which can be beneficial in treating conditions such as opioid-induced bowel dysfunction and postoperative ileus without affecting central analgesic effects .
Case Study:
A study highlighted the effectiveness of mu opioid receptor antagonists in mitigating gastrointestinal side effects associated with opioid therapy, demonstrating that these compounds could provide therapeutic benefits while minimizing adverse effects .
Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)
Recent research has indicated that derivatives of azabicyclo[3.2.1]octane can serve as potent inhibitors of NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), which has anti-inflammatory properties. By inhibiting NAAA, these compounds can enhance the efficacy of PEA, making them potential candidates for managing inflammatory diseases .
Research Findings:
A novel class of NAAA inhibitors featuring an azabicyclo[3.2.1]octane core was identified, showcasing significant inhibitory activity with low nanomolar IC50 values, indicating a strong potential for therapeutic applications in inflammatory conditions .
Synthetic Approaches
The synthesis of 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves multi-step processes that may include the formation of sulfonamides and bicyclic structures from simpler precursors. The unique bicyclic architecture presents challenges but also opportunities for creating diverse derivatives with tailored pharmacological properties.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the bicyclic structure through cyclization reactions involving nitrogen-containing precursors. |
| Step 2 | Introduction of the sulfonyl group via sulfonation reactions to enhance solubility and biological activity. |
| Step 3 | Hydrochloride salt formation to improve stability and bioavailability. |
Mechanism of Action
The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, while the bicyclic structure provides stability and rigidity to the molecule. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Biological Activity
3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes a sulfonyl group that enhances its interaction with biological targets. Its chemical formula is with a CAS number of 2097896-99-4 .
Research indicates that 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride functions primarily as an inhibitor of specific enzymes involved in neurodegenerative processes, particularly targeting gamma-secretase complexes (PSEN1 and PSEN2). These complexes are crucial in the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease pathology .
Inhibition Studies
Recent studies have shown that this compound exhibits low nanomolar potency towards the PSEN1-APH1B complex, demonstrating selectivity over PSEN2 complexes. For instance, one study reported an IC50 value of approximately 5.5 nM against PSEN1-APH1B, indicating strong inhibitory activity .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable properties for central nervous system (CNS) penetration. In vivo experiments conducted on mouse models demonstrated effective blood-brain barrier (BBB) permeability, with significant brain concentrations observed shortly after administration . The compound also exhibited a large volume of distribution (Vdss) and moderate clearance rates, suggesting extensive tissue distribution .
Biological Activity Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C10H19ClN2O2S |
| CAS Number | 2097896-99-4 |
| Target Enzyme | PSEN1-APH1B |
| IC50 (PSEN1-APH1B) | 5.5 nM |
| BBB Penetration | Yes |
| Volume of Distribution (Vdss) | 3.43 L/kg |
| Clearance Rate | High |
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with 3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride led to a significant reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests .
Case Study 2: Selectivity and Efficacy
Another research effort focused on the selectivity of this compound for PSEN1 over PSEN2. The findings highlighted that structural modifications could enhance selectivity without compromising efficacy, providing insights for future drug development targeting Alzheimer’s pathology .
Q & A
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives?
Answer: The 8-azabicyclo[3.2.1]octane scaffold interacts with monoamine transporters (e.g., dopamine transporter [DAT] and serotonin transporter [SERT]) and enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). For example, RTI-336, a derivative with a 3β-(4-chlorophenyl) substitution, exhibits high DAT binding affinity, making it a candidate for studying cocaine addiction . Methodologically, radioligand displacement assays (e.g., using [³H]WIN 35,428 for DAT) and enzyme inhibition assays (e.g., Ellman’s method for AChE) are standard for target validation .
Q. How is the 8-azabicyclo[3.2.1]octane scaffold synthesized enantioselectively?
Answer: Enantioselective synthesis often involves desymmetrization of achiral precursors (e.g., tropinone derivatives) or stereochemical control during cyclization. For instance, chiral auxiliaries or asymmetric catalysis can direct the formation of the bicyclic structure. A four-step process starting from 5-hydroxymethyl-2-furfuraldehyde (using Raney nickel reduction and cyclization with benzylamine) achieves the core structure with 43–64% yield . Critical parameters include solvent purity (e.g., acetonitrile content <0.1% to avoid impurities) and temperature control during cyclization .
Advanced Research Questions
Q. How do structural modifications at the C3 and N8 positions influence DAT/SERT selectivity?
Answer:
- C3 Modifications : Aryl substitutions (e.g., 4-fluorophenyl or halogenated groups) enhance DAT binding. For example, 3-(2-diarylmethoxyethylidenyl) derivatives show a 10-fold increase in DAT affinity compared to unsubstituted analogs .
- N8 Substituents : Bulky groups (e.g., cyclopropylmethyl or 4-fluorobenzyl) improve SERT selectivity. Computational modeling (e.g., molecular docking with DAT/SERT homology models) helps predict steric and electronic effects .
Methodology : - Synthetic Chemistry : Introduce substituents via nucleophilic substitution or cross-coupling reactions.
- Binding Assays : Compare IC₅₀ values using [³H]citalopram (SERT) and [³H]GBR 12935 (DAT) .
Q. How can researchers resolve contradictions in reported biological activities of enantiomers?
Answer: Discrepancies often arise from incomplete stereochemical characterization. For example, the (1R,5S)-enantiomer of 8-methyl-8-azabicyclo[3.2.1]octan-3-one may exhibit higher AChE inhibition than its (1S,5R)-counterpart. Methodology :
Q. What analytical methods are optimal for quantifying 8-azabicyclo[3.2.1]octane derivatives in complex matrices?
Answer:
- HPLC-MS/MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with electrospray ionization (ESI) enable detection limits <1 ng/mL. Mobile phases: 0.1% formic acid in water/acetonitrile .
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 400 MHz) with COSY and NOESY confirms regiochemistry and purity. Key signals: bridgehead protons at δ 3.2–3.8 ppm and sulfonyl groups at δ 1.2–1.4 ppm .
Q. How do metabolic pathways impact the pharmacokinetics of 8-azabicyclo[3.2.1]octane derivatives?
Answer: Phase I metabolism (e.g., hydroxylation at C6 or N-demethylation) reduces bioavailability. For example, brasofensine undergoes hepatic CYP3A4-mediated oxidation, producing inactive metabolites. Methodology :
- In Vitro Models : Liver microsomes or hepatocytes identify major metabolites via LC-QTOF-MS .
- In Vivo Studies : Radiolabeled compounds (e.g., ¹⁴C-labeled analogs) track excretion profiles in rodents .
Experimental Design & Data Contradictions
Q. How to design a study evaluating the therapeutic potential of DAT inhibitors without confounding locomotor effects?
Answer:
- Control Groups : Include a positive control (e.g., cocaine) and vehicle.
- Behavioral Assays : Use conditioned place preference (CPP) for addiction potential and rotarod tests for motor coordination .
- Dose Optimization : Establish a dose-response curve (0.1–10 mg/kg, i.p.) to separate therapeutic vs. stimulant effects .
Q. Why do some studies report conflicting logP values for structurally similar derivatives?
Answer: Variations arise from measurement techniques (e.g., shake-flask vs. HPLC-derived logP) or solvent systems. For example, 3-(4-chlorophenyl) derivatives may show logP 2.8 (HPLC) vs. 3.1 (calculated). Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
